N-(7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)prop-2-enamide
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Overview
Description
N-(7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)prop-2-enamide is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a methoxy group attached to a tetrahydronaphthalene ring, which is further connected to a prop-2-enamide group.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 7-methoxy-1,2,3,4-tetrahydronaphthalen-2-ol as the starting material.
Reaction Steps: The hydroxyl group is first converted to a good leaving group, such as a tosylate, followed by nucleophilic substitution with prop-2-enamide.
Conditions: The reaction is usually carried out in the presence of a base, such as triethylamine, and a suitable solvent like dichloromethane.
Industrial Production Methods:
Scale-Up: The synthesis can be scaled up using continuous flow reactors to ensure consistent quality and yield.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the tetrahydronaphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as halides, amines, and alcohols are used, often in the presence of a base.
Major Products Formed:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Halogenated compounds, amides, esters.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It has been studied for its potential biological activities, such as antimicrobial and antioxidant properties. Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific receptors or enzymes. Industry: The compound is utilized in the production of various chemical products, including dyes, fragrances, and polymers.
Mechanism of Action
The mechanism by which N-(7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)prop-2-enamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(1-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)prop-2-enamide
N-(2-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)prop-2-enamide
N-(3-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)prop-2-enamide
Uniqueness: N-(7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)prop-2-enamide is unique due to the position of the methoxy group on the tetrahydronaphthalene ring, which influences its chemical reactivity and biological activity compared to its analogs.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(7-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-3-14(16)15-12-6-4-10-5-7-13(17-2)9-11(10)8-12/h3,5,7,9,12H,1,4,6,8H2,2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKUPJNJJUXNXEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCC(C2)NC(=O)C=C)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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